molecular formula C17H14ClNO4S B2581354 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 606945-47-5

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2581354
CAS No.: 606945-47-5
M. Wt: 363.81
InChI Key: IEIVAZNGWVGLBS-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a combination of chlorophenoxy, furan, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorophenol with a suitable chlorinating agent to form 2-chlorophenoxy derivatives. This intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired benzenesulfonamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenoxy compounds. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and chlorophenoxy compounds, such as:

Uniqueness

What sets 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c18-16-5-1-2-6-17(16)23-13-7-9-15(10-8-13)24(20,21)19-12-14-4-3-11-22-14/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVAZNGWVGLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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